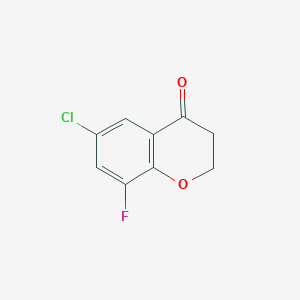

6-Chloro-8-fluorochroman-4-one

Overview

Description

6-Chloro-8-fluorochroman-4-one is a compound that is part of the chroman family, which is characterized by a fused cyclic structure. This structure is significant as it is found in many important compounds, including those with pharmaceutical applications. The chroman core is a key feature in various biologically active compounds and is often targeted for synthesis due to its relevance in drug development .

Synthesis Analysis

The synthesis of chroman derivatives can be complex due to the fused ring structure. However, research has shown that it is possible to synthesize these compounds with high efficiency and selectivity. For instance, the synthesis of 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid, a closely related compound, has been described, and the molecular structure of its precursor was determined using NMR spectroscopy and X-ray crystallography . Additionally, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, another related compound, was optimized and confirmed by 1H NMR and MS spectrum, with a total yield of 63.69% . These studies demonstrate the feasibility of synthesizing complex chroman derivatives with high purity and yield.

Molecular Structure Analysis

The molecular structure of chroman derivatives is crucial for their chemical properties and biological activity. The X-ray crystallography of a chroman precursor revealed a monoclinic space group with specific unit cell dimensions, providing insight into the three-dimensional arrangement of atoms within the crystal . This information is vital for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Chroman derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug synthesis. For example, the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate from related compounds demonstrates the ability to effect electrophilic aromatic substitution, which is a common reaction in the modification of aromatic systems . This reactivity is important for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of chroman derivatives are influenced by their molecular structure. The determination of these properties, such as density and crystallography, is essential for the practical application of these compounds. For instance, the density of a chroman derivative was calculated to be 1.383 g/cm3, which is relevant for the compound's formulation and processing . Additionally, the use of whole-cell biocatalysts for the synthesis of enantiopure (S)-6-chlorochroman-4-ol demonstrates the potential for environmentally friendly production methods that can achieve high enantioselectivity and complete conversion .

Scientific Research Applications

Synthesis and Pharmacological Characterization

A series of novel 6-fluorochroman derivatives, including 6-Chloro-8-fluorochroman-4-one, was synthesized and evaluated as potential 5-HT1A receptor antagonists. These compounds, including a 4-oxochroman derivative, showed promising activities in in vitro and in vivo assays, demonstrating their potential in pharmacological applications (Yasunaga et al., 1998).

Stereocontrolled Photodimerization

Research on (E)-3-benzylidene-4-chromanone derivatives, substituted with a halogen group on the chromanone moiety, explored the stereoselective photoreactions of these compounds in the solid state. This study, which included 6-Chloro-8-fluorochroman-4-one, highlighted the potential of these compounds in controlling molecular arrangements in crystalline states and their applications in stereochemistry (Cheng et al., 2012).

Antibacterial Agents

In a study on 1,4-dihydro-4-oxopyridinecarboxylic acids, the introduction of various substituents, including chloro and fluoro at the C-6 position, was explored. This research, which includes derivatives of 6-Chloro-8-fluorochroman-4-one, focused on developing new antibacterial agents, highlighting the compound's potential in medicinal chemistry (Matsumoto et al., 1984).

Synthesis and Resolution Research

A study on the synthesis of 6-fluorochroman-2-carboxylic acids, closely related to 6-Chloro-8-fluorochroman-4-one, focused on obtaining enantiomerically pure forms of these compounds. This research is significant in the context of developing chiral drugs and substances with specific stereochemical configurations (Yang et al., 2005).

Mechanism of Action

Target of Action

6-Chloro-8-fluorochroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry Chromanone analogs, which 6-chloro-8-fluorochroman-4-one is a part of, have been associated with a wide range of pharmacological activities .

Mode of Action

Chromanone analogs have been shown to interact with various targets, leading to significant variations in biological activities . These interactions often result in changes at the molecular and cellular levels, contributing to the compound’s overall pharmacological effects .

Biochemical Pathways

Chromanone analogs have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . These effects can lead to downstream changes in cellular function and overall organism health .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound, influencing its therapeutic efficacy and potential side effects .

Result of Action

Chromanone analogs have been associated with a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . These effects suggest that 6-Chloro-8-fluorochroman-4-one may have similar impacts on cellular function and overall organism health .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of pharmacological agents .

properties

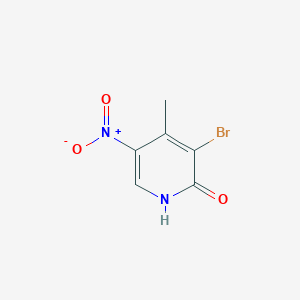

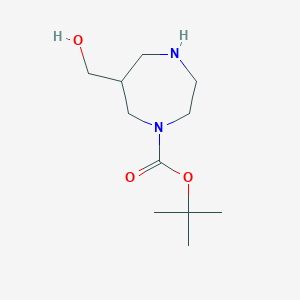

IUPAC Name |

6-chloro-8-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZNUTWJAOYUBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222609 | |

| Record name | 6-Chloro-8-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092350-27-0 | |

| Record name | 6-Chloro-8-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092350-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-8-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4S,5S,6R)-2-[4-[1,3-Dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3026673.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B3026680.png)

![2-[[2-[[2-[[2-[[2-[[2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B3026682.png)

![6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3026685.png)